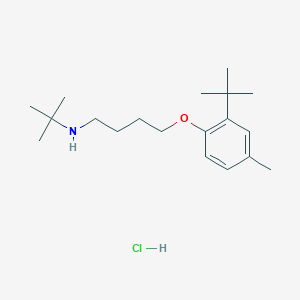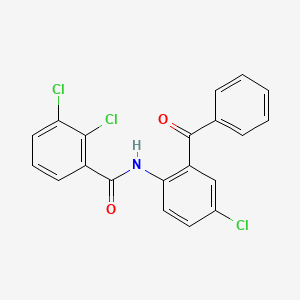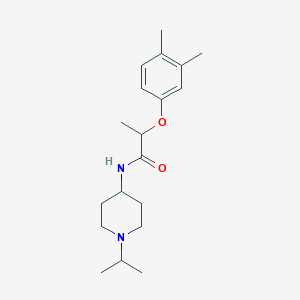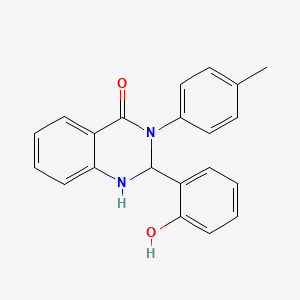
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. It is a selective β2-adrenergic receptor agonist and is commonly used as a research tool in the field of pharmacology and physiology.
Wirkmechanismus
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride acts as a selective β2-adrenergic receptor agonist, which means it binds specifically to β2-adrenergic receptors and activates them. The activation of β2-adrenergic receptors leads to the activation of adenylate cyclase, which in turn increases the production of cyclic AMP (cAMP). The increased cAMP levels lead to the activation of protein kinase A (PKA), which phosphorylates various target proteins and leads to various physiological effects, such as bronchodilation, vasodilation, and glycogenolysis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride are primarily mediated through the activation of β2-adrenergic receptors. The compound has been shown to induce bronchodilation, vasodilation, and glycogenolysis, which are important physiological processes involved in the regulation of respiratory function, blood flow, and glucose metabolism. The compound has also been shown to increase heart rate and contractility, which can have potential therapeutic applications in the treatment of heart failure.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride in lab experiments is its selectivity for β2-adrenergic receptors. This allows for the specific activation of β2-adrenergic receptors without affecting other receptor subtypes. Another advantage is the compound's stability, which allows for long-term storage and use in experiments. One limitation of using the compound is its potential toxicity, which can lead to adverse effects in experimental models if not used properly.
Zukünftige Richtungen
There are several potential future directions for research on N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride. One direction is the investigation of the compound's potential therapeutic applications in the treatment of respiratory disorders, such as asthma and COPD. Another direction is the study of the compound's effects on glucose metabolism and its potential use in the treatment of diabetes. Additionally, research can be conducted to explore the compound's effects on cardiac function and its potential therapeutic applications in the treatment of heart failure.
Synthesemethoden
The synthesis of N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride involves the reaction of tert-butyl-4-(2-tert-butyl-4-methylphenoxy)-1-butanone with hydroxylamine hydrochloride in the presence of sodium acetate. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of the compound.
Wissenschaftliche Forschungsanwendungen
N-(tert-butyl)-4-(2-tert-butyl-4-methylphenoxy)-1-butanamine hydrochloride is commonly used as a research tool in the field of pharmacology and physiology. It is used to study the function of β2-adrenergic receptors, which are involved in the regulation of various physiological processes, including bronchodilation, vasodilation, and glycogenolysis. The compound is also used to investigate the potential therapeutic applications of β2-adrenergic receptor agonists in the treatment of respiratory disorders, such as asthma and chronic obstructive pulmonary disease (COPD).
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO.ClH/c1-15-10-11-17(16(14-15)18(2,3)4)21-13-9-8-12-20-19(5,6)7;/h10-11,14,20H,8-9,12-13H2,1-7H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJOSZVJCRQKTJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCNC(C)(C)C)C(C)(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-(2-tert-butyl-4-methylphenoxy)butan-1-amine;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[5-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4925696.png)
![3-[4-(butylsulfonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4925708.png)

![N-{2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethyl}-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4925731.png)
![3-(2-furyl)-2-[(3-nitrobenzoyl)amino]acrylic acid](/img/structure/B4925732.png)

![5-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4925751.png)
![2,12-dimethyl-10,20-diphenyl-8,15,17,18-tetrahydrodibenzo[b,j][1,5,9,13]tetraazacyclohexadecine-6,16(5H,7H)-dione](/img/structure/B4925757.png)

![1-[2-(4-chlorophenyl)-1-methyl-2-oxoethyl]-3,5-dimethylpyridinium bromide](/img/structure/B4925780.png)


![3-(3-fluorophenyl)-5-[(5-methyl-2-thienyl)carbonyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B4925791.png)